2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole
Description
2-[(4-Fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole is a heterocyclic compound featuring a benzo[g]indazole core fused with a 4,5-dihydro-2H ring system. The molecule is substituted at position 2 with a 4-fluorophenylsulfonyl group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-4,5-dihydrobenzo[g]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c18-14-7-9-15(10-8-14)23(21,22)20-11-13-6-5-12-3-1-2-4-16(12)17(13)19-20/h1-4,7-11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEHSVFFWKPSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN(N=C2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2H-benzo[g]indazole under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the indazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted indazole compounds .
Scientific Research Applications
2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Substituents and Bioactivities of Selected Benzoindazole Derivatives
Key Observations:
- The absence of glucose uptake stimulation in 6a/b suggests that sulfonyl group placement (position 8 vs. 2) critically impacts activity .
- Antibacterial Activity: In oxadiazole derivatives, the combination of 4-fluorophenyl and methylsulfonyl groups (e.g., EC50 = 9.89 μg/mL against Xanthomonas oryzae) highlights the role of fluorinated aryl groups in enhancing antibacterial potency . This suggests the target compound may exhibit similar bioactivity in relevant assays.
Structural and Conformational Comparisons
Table 2: Structural Features of Fluorophenyl-Containing Heterocycles
Key Observations:
- Planarity and Packing: The isostructural compounds in demonstrate that fluorophenyl groups can disrupt molecular planarity, influencing crystal packing and solubility . The target compound’s sulfonyl group may similarly affect its conformation and intermolecular interactions.
- Hybrid Systems: Antiviral indazoles () combine benzo[d]thiazole and indazole moieties, whereas the target compound’s benzo[g]indazole core may offer distinct binding modes due to its fused ring system .
Mechanistic Insights from Analogous Compounds
- Antihyperglycemic Activity: Compound 5e enhances glucose uptake via insulin signaling pathways (IRS-1, Akt, GSK-3β) by inhibiting protein tyrosine phosphatase-1B (PTP1B) . The target compound’s sulfonyl group could modulate PTP1B inhibition differently, depending on its electronic effects.
- Antibacterial Targets: The 4-fluorophenylsulfonyl moiety in oxadiazole derivatives () likely interacts with bacterial enzyme active sites, such as those involved in cell wall synthesis or efflux pumps . Similar interactions may be plausible for the target compound.
Biological Activity
2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole is a heterocyclic compound belonging to the indazole family. This compound has garnered attention due to its diverse biological activities, including potential applications in anti-inflammatory, antimicrobial, anticancer, and antiviral therapies. Understanding its biological activity is crucial for developing therapeutic agents.
- IUPAC Name : this compound
- Molecular Formula : C17H13FN2O2S
- CAS Number : 339101-48-3
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2H-benzo[g]indazole in the presence of a base like triethylamine and a solvent such as dichloromethane. This reaction is conducted at room temperature for several hours until the desired product is formed.
Antimicrobial Activity
Recent studies have indicated that indazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15.6 - 31.2 | Bactericidal |
| Escherichia coli | 31.2 - 62.5 | Bacteriostatic |
| Candida albicans | 50.0 | Antifungal |
The mechanism of action for its antimicrobial activity may involve inhibition of protein synthesis and disruption of nucleic acid production pathways .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through specific molecular pathways. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly enhance its activity against cancer cells .
Anti-inflammatory Activity
In vitro studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies
- Antiprotozoal Activity : A study evaluated the antiprotozoal effects of indazole derivatives, including our compound, against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The results showed that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced potency, with IC50 values significantly lower than those of standard treatments .
- Cancer Cell Line Study : An investigation into the effects of this compound on human breast cancer cell lines revealed a dose-dependent decrease in cell viability, with notable induction of apoptosis markers such as caspase activation and PARP cleavage .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, leading to downstream effects that manifest as its observed biological activities .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole?
The synthesis typically involves ring transformation of pyran-3-carboxylates or oxidation of methylthio intermediates. For example, substituted dihydrobenzoindazoles can be synthesized via Michael addition of conjugate bases to lactones, followed by intramolecular cyclization and CO₂ elimination. Oxidation of methylthio groups to methylsulfonyl groups (e.g., using meta-chloroperbenzoic acid) is critical for introducing the sulfonyl moiety, achieving yields of 58–75% under optimized conditions . Alternative routes include reacting chloro-hydroxy propionic acid derivatives with 4-fluorophenyl sulfinic acid salts .
Q. How is structural characterization of this compound performed in academic research?
Characterization relies on spectroscopic techniques :
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- X-ray crystallography (using SHELXTL or similar software) to resolve crystal packing and stereochemistry, particularly for analogs like 4,6-bis(4-fluorophenyl)-indazolones .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity profiles of derivatives?
Contradictions in glucose uptake stimulation (e.g., inactive methylsulfonyl derivatives vs. active methylthio analogs) require structure-activity relationship (SAR) studies and mechanistic validation :
- Substituent optimization : Compare aryl group effects at C6 (e.g., 4-methylphenyl in compound 5e showed 2-fold glucose uptake stimulation in L6 cells, while other substituents were inactive) .
- Targeted assays : Validate activity in parallel models (e.g., HepG2 hepatoma cells vs. L6 myotubes) to confirm tissue-specific effects .
- Molecular docking : Probe interactions with insulin signaling targets like IRS-1 or tyrosine phosphatase-1B (PTP1B) .
Q. What experimental designs are recommended for elucidating the compound’s mechanism in insulin signaling?
- In vitro kinase assays : Measure phosphorylation of Akt and GSK-3β in L6 skeletal muscle cells treated with the compound (e.g., 5e at 2.5–10 μM) .
- Gene silencing : Use siRNA targeting PTP1B to confirm its role in modulating insulin receptor activity .
- Glucose uptake assays : Compare 2-deoxyglucose uptake in insulin-resistant vs. normal cells to assess restoration of insulin sensitivity .
Q. How can crystallographic data refine the structural understanding of this compound?
- Single-crystal X-ray diffraction : Use SHELX programs for structure solution and refinement. For example, indazole derivatives like 4,6-bis(4-fluorophenyl)-2-phenylindazol-3-one were resolved with SHELXL-97, revealing bond angles and torsion critical for pharmacophore modeling .
- Twinned data refinement : Apply SHELXL’s twin-law options for challenging crystallographic data, ensuring accurate atomic displacement parameters .
Q. What strategies improve synthetic yield and purity for scale-up studies?
- Oxidation optimization : Use stoichiometric m-CPBA in dry dichloromethane to minimize side reactions during sulfonyl group formation .
- Chromatographic purification : Employ gradient silica gel chromatography or preparative HPLC to isolate diastereomers or regioisomers .
- Reaction monitoring : Track intermediates via TLC or in situ FTIR to identify bottlenecks (e.g., incomplete cyclization) .
Q. How should researchers design in vivo studies to evaluate antihyperglycemic efficacy?
- Animal models : Use streptozotocin-induced diabetic rats or db/db mice (type 2 diabetes model). Compound 5e reduced blood glucose by 30% at 30 mg/kg/day in db/db mice .
- Endpoint assays : Measure fasting glucose, HbA1c, lipid profiles (triglycerides, HDL-C), and insulin sensitivity via glucose tolerance tests .
- Toxicity screening : Include liver/kidney function markers (ALT, creatinine) to assess safety margins .
Methodological Considerations
Q. What analytical techniques are critical for validating synthetic intermediates?
- HPLC-DAD/MS : Detect impurities in sulfonylation or cyclization steps.
- ¹⁹F NMR : Monitor fluorophenyl group integrity during reactions .
Q. How can computational tools enhance SAR studies?
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity.
- Molecular dynamics : Simulate ligand-receptor binding to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
